molecular formula C12H17ClN2O B1398414 N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1219100-62-5

N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1398414
CAS RN: 1219100-62-5
M. Wt: 240.73 g/mol
InChI Key: BTHJLNCNPRFCID-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride (NMPC-HCl) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various laboratory experiments, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Spectroscopic Identification and Derivatization

N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride has been studied for its properties using spectroscopic methods. A study by Nycz et al. (2016) explored the identification and derivatization of selected cathinones, including similar hydrochloride salts, through GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. These techniques are crucial for the identification and analysis of such compounds in forensic science and chemical analysis (Nycz, Paździorek, Małecki, & Szala, 2016).

Synthesis and Antimicrobial Activity

In the field of medicinal chemistry, derivatives of N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride have been synthesized and evaluated for their antimicrobial properties. Zhuravel et al. (2005) reported on the synthesis of novel compounds with potential antibacterial and antifungal activities, highlighting the role of such derivatives in developing new therapeutic agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Application in Cancer Research

Research by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This compound was found to be a histone deacetylase (HDAC) inhibitor, showcasing its potential application in cancer treatment and its role in blocking cancer cell proliferation (Zhou et al., 2008).

Antidepressant and Nootropic Agents

A study by Thomas et al. (2016) synthesized and investigated the pharmacological activity of compounds related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride for their antidepressant and nootropic activities. This research contributes to the understanding of the central nervous system (CNS) activities of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Chemical Analysis and Quality Control

Ye et al. (2012) developed a method using nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This method is essential for chemical analysis and quality control in pharmaceutical industries (Ye, Huang, Li, Xiang, & Xu, 2012).

properties

IUPAC Name

N-(2-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9-5-2-3-6-10(9)14-12(15)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHJLNCNPRFCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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